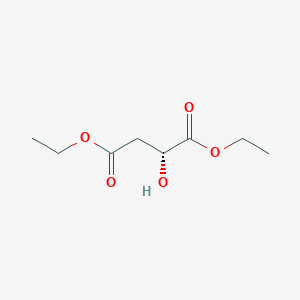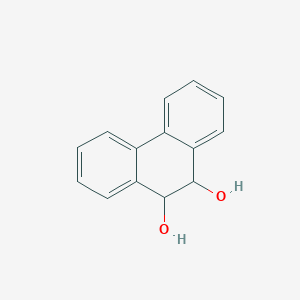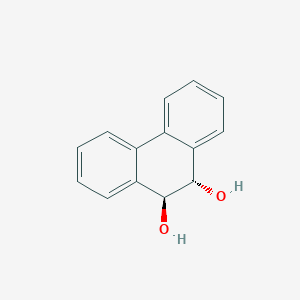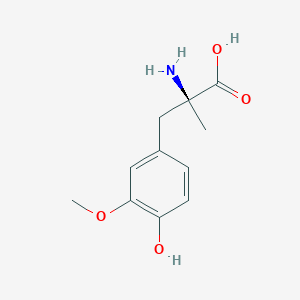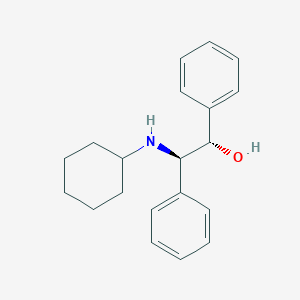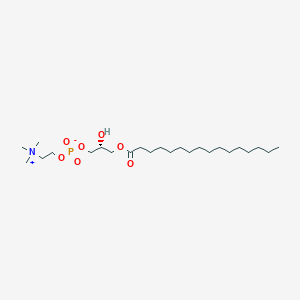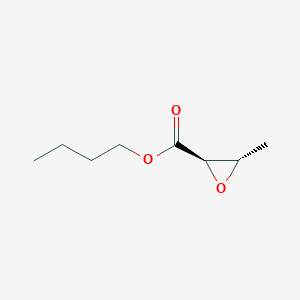![molecular formula C12H14N6 B122935 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 84746-24-7](/img/structure/B122935.png)
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Übersicht
Beschreibung
“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular weight of 242.28 . It is also known as 1,4-Di(pyrimidin-2-yl)piperazine .
Molecular Structure Analysis
The InChI code for “2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is 1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 .Physical And Chemical Properties Analysis
“2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a solid at room temperature. It has a molecular weight of 242.28 .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The pyrimidine derivatives have shown promising results in the treatment of fibrotic diseases. A study published in MDPI’s Molecules journal reports the synthesis of novel pyrimidine derivatives that exhibited significant anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells, and some showed better activity than existing anti-fibrotic drugs, indicating potential as novel treatments for fibrosis.
Anti-Inflammatory Properties
Pyrimidines are known for their anti-inflammatory effects. According to a review in RSC Advances, pyrimidine derivatives can inhibit the expression and activities of various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This makes them valuable for developing new anti-inflammatory drugs.
Metabolite of Buspirone
1-(2-Pyrimidyl)piperazine, a related compound, is a metabolite of buspirone, an anxiolytic drug . It suggests that pyrimidine derivatives could be explored for their psychoactive properties and potential applications in treating anxiety disorders.
Antimicrobial and Antiviral Applications
Pyrimidine-based compounds have a broad spectrum of biological activities, including antimicrobial and antiviral properties . Their structural diversity allows for the design of drugs targeting a wide range of pathogens, making them crucial in the development of new antimicrobial and antiviral therapies.
Anticancer Potential
The structural framework of pyrimidines allows for the creation of compounds with antitumor properties. Research has indicated that certain pyrimidine derivatives can act as effective anticancer agents, targeting various stages of cancer cell development .
Antileishmanial Activity
Pyrimidine derivatives have also been explored for their antileishmanial activity, which is crucial for the treatment of leishmaniasis, a disease caused by protozoan parasites . The ability to inhibit the growth of these parasites makes pyrimidine compounds valuable in this field of research.
Analgesic Effects
The versatility of pyrimidine compounds extends to their use as analgesics. Their ability to modulate pain perception can be harnessed to develop new pain management drugs .
Antihypertensive and Antioxidant Uses
Pyrimidine derivatives have been identified to possess antihypertensive and antioxidant activities. These properties are beneficial in managing cardiovascular diseases and combating oxidative stress-related disorders .
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word ‘Warning’. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
The primary target of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE by 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for memory and cognition .
Result of Action
The inhibition of AChE by 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, potentially improving memory and cognition . .
Eigenschaften
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDIIYVMINKXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
CAS RN |
84746-24-7 | |
| Record name | 1,4-Di(pyrimidin-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(2-pyrimidinyl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DI(PYRIMIDIN-2-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3J1GA4R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)


